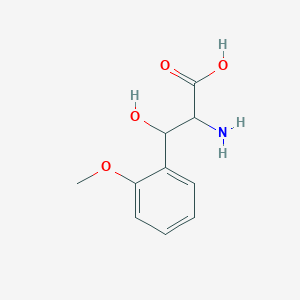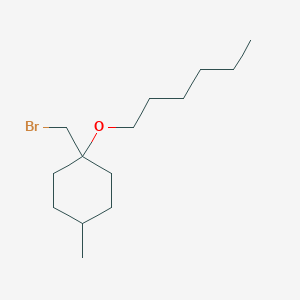
1-Amino-3-(2-bromophenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-(2-bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H12BrNO It is a chiral amino alcohol, featuring both an amino group and a hydroxyl group attached to a propyl chain that is substituted with a bromophenyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Amino-3-(2-bromophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amino alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions: 1-Amino-3-(2-bromophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a primary or secondary amine
Substitution: Formation of azides, nitriles, or other substituted derivatives
科学研究应用
1-Amino-3-(2-bromophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of 1-amino-3-(2-bromophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
1-Amino-3-(2-bromophenyl)propan-2-ol can be compared with other similar compounds, such as:
- 1-Amino-3-(3-bromophenyl)propan-2-ol
- 1-Amino-3-(4-bromophenyl)propan-2-ol
- 1-Amino-3-(2-chlorophenyl)propan-2-ol
Uniqueness: The position of the bromine atom on the phenyl ring significantly influences the compound’s chemical properties and biological activity. For example, the 2-bromophenyl derivative may exhibit different reactivity and binding characteristics compared to the 3- or 4-bromophenyl derivatives.
属性
分子式 |
C9H12BrNO |
|---|---|
分子量 |
230.10 g/mol |
IUPAC 名称 |
1-amino-3-(2-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8,12H,5-6,11H2 |
InChI 键 |
VOLLTUANSVUHHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC(CN)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)


